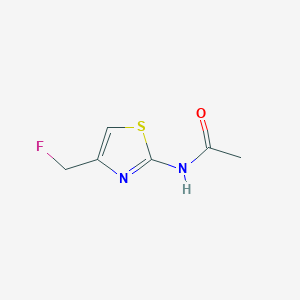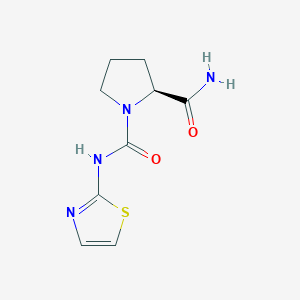
2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine
Übersicht
Beschreibung
“2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine” is a chemical compound with the CAS Number: 1227176-92-2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of “2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine” is C10H12FNO . The InChI Code is 1S/C10H12FNO/c11-10-9(2-1-5-12-10)8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine” include a molecular weight of 181.21 , a density of 1.3±0.1 g/cm3 , and a boiling point of 523.0±50.0 °C at 760 mmHg . The compound is stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Pharmacology
In pharmacology, this compound is valued for its potential as a building block in the synthesis of various pharmacologically active molecules. Its fluorinated pyridine core is a common motif in drugs that target central nervous system disorders and can be used to develop new treatments with improved efficacy and safety profiles .
Organic Synthesis
Organic chemists utilize 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine as an intermediate in the synthesis of complex organic molecules. Its reactive sites allow for selective functionalization, making it a versatile reagent in constructing diverse organic structures, which can lead to the development of new materials or pharmaceuticals .
Material Science
In material science, this compound’s structural features can be exploited to create novel materials with specific properties. For example, its incorporation into polymers could result in materials with unique optical or electronic characteristics, potentially useful in creating advanced sensors or semiconductors .
Analytical Chemistry
Analytical chemists might use 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine as a standard or reagent in chromatography and spectroscopy. Its unique chemical signature allows it to serve as a reference point for identifying or quantifying similar compounds in complex mixtures .
Biochemistry
In biochemistry, the compound could be used to study enzyme-substrate interactions, given its structural similarity to substrates of certain enzymes. This can help in understanding enzyme mechanisms and designing inhibitors that can regulate enzyme activity for therapeutic purposes .
Environmental Science
Environmental scientists may investigate the environmental fate of 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine , such as its biodegradation or its behavior in water and soil. This knowledge is crucial for assessing the environmental impact of this compound and related substances .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-fluoro-3-(oxan-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-10-9(2-1-5-12-10)8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOBOKVHFNIIDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=C(N=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731527 | |
| Record name | 2-Fluoro-3-(oxan-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine | |
CAS RN |
1227176-92-2 | |
| Record name | 2-Fluoro-3-(oxan-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B1397747.png)




amine](/img/structure/B1397755.png)

![4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine](/img/structure/B1397757.png)



